molecular formula C13H19N3O5S2 B1681979 Sparsomycin CAS No. 1404-64-4

Sparsomycin

Cat. No. B1681979
CAS RN: 1404-64-4
M. Wt: 361.4 g/mol
InChI Key: XKLZIVIOZDNKEQ-RVUDUMFNSA-N
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Description

Sparsomycin is an antitumor antibiotic produced by Streptomyces sparsogenes . It inhibits protein synthesis in 70S and 80S ribosomal systems . It was initially discovered as a metabolite of the bacterium Streptomyces sparsogenes . It binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition .


Synthesis Analysis

The total synthesis of Sparsomycin has been achieved using cysteine and serine inversion . The molecule is composed from building bricks, fragments of the molecule . Each fragment contains less functionalities of Sparsomycin .


Molecular Structure Analysis

Sparsomycin has a molecular formula of C13H19N3O5S2 . It belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sparsomycin include diastereoselective oxidation of sulfide, sulfenylation, and coupling of 6-methyluracylacryllic acid with monooxo-dithioacetal amine .


Physical And Chemical Properties Analysis

Sparsomycin has a molecular weight of 361.44 . It should be stored at -20°C, protected from light, and stored under nitrogen .

Scientific Research Applications

Potentiation of Antitumor Activity

Sparsomycin, an antibiotic derived from Streptomyces, has been observed to potentiate the antitumor activity of cisplatin, particularly in leukemia models. Studies involving its analogues indicate a potential for reduced toxicity and increased effectiveness, emphasizing its role in enhancing the efficacy of existing cancer treatments (Żylicz, Hofs, & Wagener, 1989).

Interaction with Ribosomes

The molecular mechanism of Sparsomycin involves binding to ribosomes and inhibiting peptide bond formation, a critical step in protein synthesis. This interaction, particularly at the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes, is pivotal for its antitumor effects. The antibiotic's unique mode of action has made it a valuable tool for studying the protein biosynthesis machinery (Porse et al., 1999).

Biosynthesis Studies

Research into the biosynthesis of Sparsomycin has provided insights into its structure and the pathways involved in its production by Streptomyces sparsogenes. Understanding the biosynthetic pathways is crucial for exploring synthetic production methods and developing new derivatives with potentially improved therapeutic profiles (Parry, Li, & Gomez, 1992).

Ribosomal Translocation Promotion

Sparsomycin has been shown to promote ribosomal translocation, a critical process in protein synthesis. Modifying the configurations of Sparsomycin can significantly affect this activity, indicating the potential for creating derivatives with enhanced or targeted biological functions (Li et al., 2011).

Antibiotic and Antitumor Properties

Sparsomycin's broad-spectrum antibiotic and antitumor properties have been extensively studied, highlighting its effectiveness against bacteria, Archaea, Eucarya, and various cancer cell lines. These studies are integral in understanding its therapeutic potential and the scope of its application in medical treatment (Zhang et al., 2017).

Safety And Hazards

Sparsomycin should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas .

properties

IUPAC Name

(E)-N-[(2S)-1-hydroxy-3-(methylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLZIVIOZDNKEQ-RVUDUMFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)CS(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Upjohn Antibiotic 155b1t

CAS RN

1404-64-4
Record name SPARSOMYCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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